1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-1-2-14-13(7-12)11(8-17-14)9-18-5-3-10(4-6-18)15(19)20/h1-2,7-8,10,17H,3-6,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIDSYAPXMRFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CNC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS Number: 1170595-16-0) is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
The compound's biological activity is primarily attributed to its interaction with various biological targets, including monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters. Studies have shown that derivatives of piperidine can exhibit significant inhibitory effects on MAO-A and MAO-B, suggesting a potential antidepressant effect .
Neuropharmacological Effects
Research indicates that piperidine derivatives, including this compound, may exhibit antidepressant-like effects by inhibiting MAO enzymes. The inhibition of these enzymes leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine | 11.1 | 7.0 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound's IC50 values are not yet available in the literature.
Anticancer Activity
Preliminary studies have suggested that indole derivatives possess anticancer properties. The structural features of this compound may contribute to its potential cytotoxicity against various cancer cell lines.
A study evaluating similar indole compounds demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 μM against several cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .
Case Studies
In vitro studies have shown that compounds structurally related to 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine exhibit varying degrees of anti-inflammatory activity. For instance, compounds evaluated for COX enzyme inhibition displayed IC50 values that suggest potential therapeutic applications in inflammatory diseases .
Structure–Activity Relationship (SAR)
The SAR analysis highlights that the presence of electron-withdrawing groups, such as chlorine in the indole ring, enhances biological activity by increasing the compound's lipophilicity and ability to interact with biological targets. This modification is crucial for maximizing efficacy against specific enzymes and receptors involved in disease processes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds similar to 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid exhibit anticancer properties. The indole structure is known for its role in various bioactive compounds, and derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that indole-based compounds can induce apoptosis in cancer cells, making them potential candidates for drug development targeting specific cancers .
2. Neuropharmacological Effects:
The piperidine moiety is associated with various neuropharmacological activities. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, particularly regarding anxiety and depression treatment. Preliminary studies suggest that modifications to the piperidine structure can enhance affinity for serotonin receptors, indicating potential use in antidepressant formulations .
Synthesis and Derivatives
Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole ring: Utilizing established synthetic routes to create the indole structure.
- Piperidine ring formation: Employing cyclization techniques to integrate the piperidine moiety.
These methods allow for the production of various derivatives, which can be screened for enhanced biological activity.
Case Studies
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized a series of indole-piperidine derivatives, including this compound. These compounds were tested against several cancer cell lines (e.g., MCF7 and HeLa). The results demonstrated significant cytotoxicity compared to control groups, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the neuropharmacological properties of related compounds. The study assessed their interaction with serotonin receptors using receptor binding assays. Results indicated that certain derivatives exhibited high binding affinity, suggesting potential applications in treating mood disorders .
Chemical Reactions Analysis
Esterification
The carboxylic acid group reacts with alcohols under acidic conditions to form esters. For example:
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Reagents : Methanol, H₂SO₄ (catalytic)
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Conditions : Reflux, 6–8 hours
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Product : Methyl 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylate
This reaction enhances the compound’s lipophilicity for pharmaceutical applications.
Amidation
Conversion to primary or secondary amides occurs via activation with thionyl chloride (SOCl₂), followed by reaction with amines:
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Reagents : SOCl₂, NH₃ (anhydrous)
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Conditions : 0–5°C, inert atmosphere
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Product : 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxamide
Amidation improves solubility and bioavailability.
Decarboxylation
Heating under controlled conditions removes the carboxylic acid group:
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Conditions : 150°C, vacuum
-
Product : 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine
This reaction simplifies the molecule for further functionalization.
Nucleophilic Substitution
The chlorine atom on the indole ring undergoes substitution with nucleophiles:
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Reagents : NaOH (aqueous), nucleophiles (e.g., –OH, –NH₂)
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Conditions : 80°C, 12 hours
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Product : Hydroxy- or amino-substituted indole derivatives
Substitution alters electronic properties and biological activity .
Esterification Mechanism
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Protonation of the carboxylic acid by H₂SO₄.
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Nucleophilic attack by methanol.
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Elimination of water to form the ester.
Chlorine Substitution
The electron-withdrawing effect of the indole ring activates the C–Cl bond for SNAr (nucleophilic aromatic substitution):
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Deprotonation of the indole N–H under basic conditions.
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Attack by nucleophiles at the 5-position (para to chlorine).
Stability Under Reactive Conditions
| Condition | Stability Outcome | Notes |
|---|---|---|
| Acidic (pH < 3) | Partial degradation of indole ring | Avoid prolonged exposure. |
| Basic (pH > 10) | Deprotonation of carboxylic acid; piperidine ring remains stable | Forms water-soluble salts. |
| Oxidative | Indole ring oxidizes to oxindole derivatives | Requires strong oxidizers. |
Mechanistic Insights from Molecular Modeling
Comparison with Similar Compounds
Structural Analogues: Indole Derivatives
The following compounds share the indole-piperidine-4-carboxylic acid core but differ in substituents:
*Calculated based on structural data.
Key Observations :
- Chloro vs.
- N-Alkylation : Methyl or ethyl groups at the indole’s 1-position () may enhance metabolic stability by protecting against oxidative degradation .
Compounds with Different Aromatic Systems
Several analogues replace the indole moiety with other aromatic systems:
Key Observations :
- Thiophene vs. Indole : Thiophene’s sulfur atom may engage in unique dipole interactions but lacks the hydrogen-bonding capability of indole’s NH group .
- Pyridine : The basic pyridine nitrogen could influence solubility and binding to acidic targets .
Physicochemical Property Comparison
Limited data from and allow partial comparisons:
*Estimated based on structural similarity.
Key Implications :
Preparation Methods
Chemical Identity and Structure
| Parameter | Description |
|---|---|
| Chemical Name | 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid |
| Molecular Formula | C15H17ClN2O2 |
| Molecular Weight | 292.76 g/mol |
| CAS Number | 1170595-16-0 |
| Structural Features | 5-chloroindole ring, methylene linker, piperidine ring with carboxylic acid at 4-position |
Preparation Methods Analysis
Detailed Synthetic Procedures
Alkylation Reaction Conditions
According to patent US10774093B2, the alkylation step to form the methylene linkage can be carried out under mild to moderate temperatures (0–60 °C), often in polar or protic solvents such as acetonitrile, methanol, ethanol, or ethyl acetate. The reaction typically employs a base to deprotonate the nucleophile and facilitate substitution.
| Reaction Parameter | Details |
|---|---|
| Base | Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or hindered amine bases (e.g., N,N-diisopropyl-N-ethylamine) |
| Solvent | Acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane |
| Temperature Range | 0 °C to 60 °C (commonly 40–55 °C) |
| Reaction Time | Variable; monitored until completion (hours to days) |
The reaction can proceed via nucleophilic substitution where the piperidine nitrogen attacks an electrophilic methylene carbon attached to the 5-chloroindole moiety.
Reduction and Functional Group Manipulations
In cases where intermediate compounds require reduction (e.g., converting nitro groups or other functionalities to amines), reducing agents such as iron/acetic acid or zinc/ammonium chloride have been employed effectively at temperatures between 60 °C and 80 °C in polar solvents like ethyl acetate.
Coupling and Activation Steps
Coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with DMAP (4-dimethylaminopyridine) have been used to activate carboxylic acids for amide bond formation or other coupling reactions under mild conditions (0–40 °C), often in dichloromethane or DMF.
Representative Synthetic Procedure Example
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | 5-chloroindole-3-carbaldehyde + piperidine-4-carboxylic acid | Reductive amination in presence of base (K2CO3) in acetonitrile at 40–55 °C | Formation of methylene bridge linking indole and piperidine |
| 2 | Purification by extraction and drying | Use of methylene dichloride for isolation, drying under vacuum at 50–55 °C | Purified product obtained with ~89% yield (based on analogous reactions) |
| 3 | Optional reduction step (if needed) | Iron/acetic acid reduction at 65–70 °C in ethyl acetate | Conversion of intermediate functional groups |
Research Findings and Notes
- The reaction progress can be slow if catalyst deactivation occurs; fresh catalyst addition can accelerate completion.
- The choice of solvent and base is critical for reaction efficiency and purity.
- Temperature control within specified ranges ensures optimal reaction rates without decomposition.
- The compound is stable at room temperature and can be stored accordingly.
- Commercial suppliers provide the compound with purity ≥97%, indicating that the synthetic methods are robust and reproducible.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | 5-chloroindole derivatives, piperidine-4-carboxylic acid |
| Key Reaction Types | Alkylation (nucleophilic substitution), reductive amination, coupling reactions |
| Bases Used | K2CO3, Na2CO3, hindered amine bases |
| Solvents | Acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane |
| Temperature Range | 0 °C to 80 °C (depending on step) |
| Reducing Agents | Iron/acetic acid, zinc/ammonium chloride |
| Purification Methods | Extraction with methylene dichloride, vacuum drying |
| Yield | Typically high, ~85–90% based on related synthetic processes |
Q & A
Q. What are the established synthetic routes for 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid, and how do reaction conditions impact yield?
The synthesis typically involves multi-step organic reactions, such as the condensation of 5-chloroindole derivatives with piperidine-4-carboxylic acid precursors. Key steps include:
- Acetylation or alkylation under reflux with catalysts like pyridine or acetic anhydride to functionalize the piperidine ring .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (60–100°C) to optimize intermediate stability .
Yield improvements are achieved via microwave-assisted synthesis or continuous flow reactors , reducing side reactions and reaction times .
Q. Which spectroscopic and chromatographic methods are essential for structural characterization?
- NMR spectroscopy (1H/13C) : Assigns protons and carbons on the indole (e.g., C3-substitution) and piperidine rings (e.g., carboxylate position) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C16H17ClN2O2) and detects isotopic patterns for chlorine .
- HPLC with UV/Vis detection : Monitors purity (>95%) using reversed-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic pathways be optimized for high-purity, gram-scale production?
- Purification : Use flash chromatography with silica gel and solvent systems like ethyl acetate/hexane (3:7) to isolate intermediates .
- Scalability : Employ flow chemistry to enhance heat/mass transfer and reduce batch variability .
- Quality control : Validate purity via LC-MS and melting point analysis to ensure consistency across batches .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. cellular assays)?
- Orthogonal validation : Compare surface plasmon resonance (SPR) for binding kinetics with cell-based assays (e.g., cAMP inhibition) to confirm target engagement .
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify non-specific effects at higher doses .
- Structural analogs : Synthesize derivatives (e.g., varying halogen substituents) to isolate structure-activity relationships (SAR) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog synthesis : Modify the indole’s chloro-substituent (e.g., replace Cl with F or Br) and the piperidine’s carboxylate group (e.g., ester vs. amide) .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radioligand binding assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
